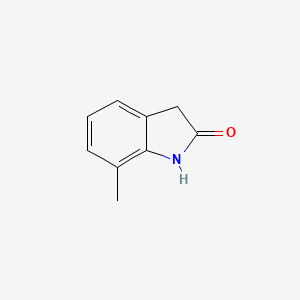

7-Methylindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIKQUZQXSTAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190279 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-28-2 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methylindolin-2-one chemical structure and properties

An In-depth Technical Guide to 7-Methylindolin-2-one: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

This compound, also known as 7-methyl-2-oxindole, is a heterocyclic aromatic compound built upon the indolin-2-one core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous clinically significant protein kinase inhibitors.[1] The strategic placement of a methyl group at the 7-position offers a unique vector for synthetic elaboration and can subtly modulate the molecule's steric and electronic properties, influencing its binding affinity and selectivity for various enzyme targets. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and biological significance of this compound, intended for researchers and professionals in drug discovery and development.

The Indolin-2-one Scaffold: A Cornerstone of Modern Drug Discovery

The indolin-2-one framework is a bicyclic structure containing a benzene ring fused to a five-membered lactam (a cyclic amide) ring. Its importance in medicinal chemistry cannot be overstated. By synthetically modifying the substituents at various positions—notably the 3-position for kinase interaction and the 5- and 7-positions for modulating solubility and secondary interactions—chemists have developed potent inhibitors for a range of protein kinases.[2]

Kinases are critical enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[3][4] Their dysregulation is a hallmark of many diseases, particularly cancer. Small molecules based on the indolin-2-one scaffold, such as Sunitinib and SU6668, function as ATP-competitive inhibitors, blocking the enzyme's active site and thereby inhibiting signal transduction pathways responsible for cell proliferation and angiogenesis (the formation of new blood vessels).[3][5] The 7-methyl derivative serves as a valuable building block in the synthesis of more complex molecules designed to probe and inhibit these critical biological targets.[6]

Physicochemical Properties of this compound

A precise understanding of the molecule's physical and chemical properties is fundamental for its application in synthesis and biological assays.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 7-Methyl-1,3-dihydro-2H-indol-2-one | - |

| Synonyms | 7-Methyl-2-oxindole | - |

| CAS Number | 3680-28-2 | [7] |

| Molecular Formula | C₉H₉NO | [7] |

| Molecular Weight | 147.17 g/mol | [7] |

| Canonical SMILES | CC1=CC=CC2=C1NCC2=O | - |

| InChI Key | USRZZPHRQZGXFH-UHFFFAOYSA-N | [8] |

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following properties are known or can be reliably inferred.

| Property | Value | Source(s) |

| Physical State | Solid at room temperature. | [7] |

| Melting Point | Data not available. For reference, unsubstituted Oxindole melts at 126-129 °C. | [9] |

| Boiling Point | Data not available. | - |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). Sparingly soluble in aqueous solutions. | [9] |

| Storage | Store sealed in a dry, room-temperature environment. | [7] |

Synthesis and Purification

The synthesis of substituted oxindoles can be achieved through various classical and modern methodologies. A robust and contemporary approach is the palladium-catalyzed intramolecular C-H functionalization, which offers high regioselectivity and functional group tolerance compared to harsher classical methods like the Stolle synthesis.[10][11]

Proposed Synthesis Workflow

The diagram below outlines a logical workflow for the synthesis of this compound starting from commercially available 2-methylaniline. The key step is the palladium-catalyzed intramolecular cyclization of the corresponding α-chloroacetanilide.[11]

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol: Palladium-Catalyzed Cyclization

This protocol is adapted from established methods for oxindole synthesis.[11] Note: This procedure should be performed by trained chemists in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide

-

Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylaniline (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 equiv) to the solution.

-

Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or recrystallized from ethanol/water if necessary.

Step 2: Synthesis of this compound

-

Reagent Setup: In a Schlenk tube, combine 2-Chloro-N-(2-methylphenyl)acetamide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), a suitable phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl (DTBP, 0.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene via syringe.

-

Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Analysis

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 6.8-7.2 ppm): Three protons on the benzene ring are expected to appear as a complex multiplet. The proton at C4 (ortho to the methyl group) would likely be the most downfield.

-

NH Proton (δ ~8.0-8.5 ppm): A broad singlet corresponding to the lactam amine proton. Its chemical shift is concentration-dependent.

-

Methylene Protons (δ ~3.5 ppm): A sharp singlet integrating to two protons for the CH₂ group at the 3-position.

-

Methyl Protons (δ ~2.2 ppm): A sharp singlet integrating to three protons for the CH₃ group at the 7-position.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (δ ~175-178 ppm): The lactam carbonyl carbon is expected in this downfield region.

-

Aromatic Carbons (δ ~110-145 ppm): Six distinct signals for the six carbons of the benzene ring.

-

Methylene Carbon (δ ~36 ppm): A signal for the CH₂ carbon at the 3-position.

-

Methyl Carbon (δ ~16 ppm): A signal for the CH₃ carbon at the 7-position.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch (~3200-3300 cm⁻¹): A sharp to medium absorption band characteristic of the N-H bond in the lactam.[13]

-

C=O Stretch (~1690-1710 cm⁻¹): A strong, sharp absorption band characteristic of a five-membered lactam carbonyl group.[13]

-

C-H Aromatic Stretch (~3000-3100 cm⁻¹): Absorption bands for the aromatic C-H bonds.

-

C-H Aliphatic Stretch (~2850-2960 cm⁻¹): Absorption bands for the methyl and methylene C-H bonds.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An intense peak is expected at m/z = 147, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would include the loss of CO (m/z = 119) and subsequent rearrangements.

-

Biological Activity and Therapeutic Potential

The primary interest in this compound stems from the established role of its parent scaffold in kinase inhibition.

Mechanism of Action: Kinase Inhibition

Indolin-2-one derivatives typically act as Type II ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, often involving hydrogen bonds between the lactam N-H and C=O groups and key amino acid residues in the enzyme's hinge region. The substituent at the 3-position generally extends into a hydrophobic pocket, while modifications on the aromatic ring, such as the 7-methyl group, can fine-tune selectivity and pharmacokinetic properties by interacting with adjacent regions of the binding site.[2][5]

References

- 1. angenechemical.com [angenechemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 3680-28-2|this compound|BLD Pharm [bldpharm.com]

- 8. ias.ac.in [ias.ac.in]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]

- 12. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data for 7-Methylindolin-2-one: An In-depth Technical Guide

Introduction

7-Methylindolin-2-one, also known as 7-methyloxindole, is a substituted indolinone that serves as a valuable building block in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a core structural motif in a variety of biologically active compounds. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic analysis and supported by data from structurally related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 7-methyl-1,3-dihydro-2H-indol-2-one and CAS number 3680-28-2, is characterized by an aromatic benzene ring fused to a five-membered lactam ring. A methyl group is substituted at the 7-position of the aromatic ring. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.

The following sections will detail the predicted spectroscopic data for this compound. It is important to note that while these predictions are based on sound chemical principles and data from analogous compounds, experimental verification is crucial for any specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the lactam ring, the N-H proton, and the methyl protons.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.0 | br s | 1H | N-H |

| ~ 7.1 | t, J ≈ 7.5 Hz | 1H | H-5 |

| ~ 6.9 | d, J ≈ 7.5 Hz | 1H | H-6 |

| ~ 6.8 | d, J ≈ 7.5 Hz | 1H | H-4 |

| ~ 3.5 | s | 2H | C(3)H₂ |

| ~ 2.2 | s | 3H | -CH₃ |

Causality Behind the Assignments:

-

N-H Proton: The lactam N-H proton is typically observed as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The electron-donating methyl group at C-7 and the electron-withdrawing amide group will influence their precise chemical shifts. The H-5 proton, being situated between two other protons, is expected to be a triplet. The H-4 and H-6 protons will likely appear as doublets.

-

Methylene Protons (C(3)H₂): The two protons on the C-3 carbon of the lactam ring are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to the carbonyl group at C-2 shifts them downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group at C-7 are also chemically equivalent and will give rise to a singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 178 | C=O (C-2) |

| ~ 142 | C-7a |

| ~ 132 | C-5 |

| ~ 128 | C-3a |

| ~ 125 | C-7 |

| ~ 122 | C-4 |

| ~ 110 | C-6 |

| ~ 36 | C-3 |

| ~ 16 | -CH₃ |

Causality Behind the Assignments:

-

Carbonyl Carbon (C-2): The carbonyl carbon of the lactam is highly deshielded and will appear at a very downfield chemical shift.

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six carbons of the benzene ring will resonate in the aromatic region (typically 110-150 ppm). The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon bearing the methyl group (C-7) will also be a quaternary carbon.

-

Methylene Carbon (C-3): The C-3 carbon will appear in the aliphatic region, shifted downfield due to the adjacent carbonyl group.

-

Methyl Carbon (-CH₃): The methyl carbon will be observed at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-H bonds, as well as aromatic C=C stretches.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong, broad | N-H stretch |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1710 | Strong, sharp | C=O stretch (lactam) |

| ~ 1620, 1480 | Medium to strong | Aromatic C=C stretch |

Causality Behind the Assignments:

-

N-H Stretch: The N-H stretching vibration of the lactam will appear as a strong and broad band due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found below 3000 cm⁻¹.

-

C=O Stretch: The carbonyl group of the five-membered lactam ring gives a very strong and sharp absorption band, which is a key diagnostic feature for this class of compounds. Its position can be influenced by ring strain and hydrogen bonding.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands in the 1620-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 118 | Moderate | [M - CO - H]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Causality Behind the Fragmentation:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected to be prominent, corresponding to the molecular weight of this compound (C₉H₉NO = 147.18 g/mol ).

-

Loss of CO and H: A common fragmentation pathway for oxindoles involves the loss of a carbonyl group (CO) followed by a hydrogen atom.

-

Tropylium Ion: The formation of the stable tropylium ion (m/z 91) is a common feature in the mass spectra of compounds containing a benzyl moiety.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Sample Preparation (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The provided data and interpretations are based on established principles of spectroscopy and analysis of structurally similar compounds. While this guide serves as a robust reference for researchers, it is imperative to confirm these predictions with experimental data obtained from a purified sample. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unambiguous identification and characterization of this compound, a key intermediate in the development of novel therapeutics.

7-Methylindolin-2-one: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a comprehensive technical overview of 7-Methylindolin-2-one (CAS No: 3680-28-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes critical information on its chemical identity, synthesis, spectroscopic profile, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity

This compound, a derivative of the privileged indolin-2-one scaffold, possesses the following fundamental identifiers:

| Identifier | Value | Source |

| CAS Number | 3680-28-2 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC2=C1NCC2=O | |

| InChI Key | KGWPHCDTOLQQEP-UHFFFAOYSA-N |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for analogous indolin-2-one derivatives. A common and effective approach involves the cyclization of a corresponding substituted aniline precursor.

Proposed Synthetic Workflow

A logical synthetic strategy would involve the intramolecular cyclization of an N-protected 2-amino-3-methylphenylacetic acid derivative. This can be illustrated through the following conceptual workflow:

Caption: Proposed synthetic workflow for this compound.

Conceptual Experimental Protocol

-

Protection of the Aniline: 2-Amino-3-methylbenzoic acid is first protected at the amino group, for instance, using di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under basic conditions to yield the corresponding N-protected amino acid. This step is crucial to prevent side reactions in subsequent steps.

-

Chain Elongation (Homologation): The carboxylic acid functionality of the protected amino acid is then converted to the corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting acid chloride is reacted with diazomethane in an Arndt-Eistert homologation to form a diazoketone, which upon Wolff rearrangement in the presence of a silver catalyst and water, yields the N-protected 2-amino-3-methylphenylacetic acid.

-

Deprotection and Cyclization: The protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc or hydrogenolysis for Cbz). The resulting amino acid is then subjected to intramolecular cyclization, which can often be induced by heating or by using a dehydrating agent to facilitate the formation of the lactam ring, yielding this compound.

Purification

Purification of the final product would typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2][3] The purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the lactam ring, the methyl group protons, and the lactam NH proton. The aromatic protons would likely appear as a multiplet in the range of δ 6.8-7.2 ppm. The methylene protons (C3-H₂) would be expected to resonate as a singlet at approximately δ 3.5 ppm. The methyl protons (C7-CH₃) should appear as a singlet around δ 2.2 ppm. The lactam NH proton would likely be a broad singlet in the region of δ 8.0-9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the lactam at approximately δ 175-180 ppm. The aromatic carbons would resonate in the δ 110-145 ppm region. The methylene carbon (C3) is expected around δ 35-40 ppm, and the methyl carbon (C7-CH₃) would appear at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

N-H Stretching: A peak in the range of 3200-3300 cm⁻¹ corresponding to the lactam N-H bond.

-

C=O Stretching: A strong absorption band around 1680-1710 cm⁻¹ for the lactam carbonyl group.

-

C=C Stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: A band in the region of 1300-1350 cm⁻¹.

-

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations just below and above 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 147, corresponding to the molecular weight of this compound.[7][8] Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements characteristic of the indolinone core.

Applications in Drug Discovery and Chemical Biology

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a variety of biological targets.[9][10] This makes this compound a valuable building block and a promising starting point for the development of novel therapeutic agents.

Kinase Inhibition

Derivatives of indolin-2-one are renowned for their potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and other diseases.[11] The indolin-2-one core often serves as a scaffold for designing ATP-competitive kinase inhibitors. The methyl group at the 7-position of this compound can be strategically utilized to explore specific hydrophobic pockets within the ATP-binding site of target kinases, potentially leading to enhanced potency and selectivity.

Caption: Role of the indolin-2-one scaffold in kinase inhibition.

Neuroprotective Agents

Recent studies have highlighted the potential of azaindolin-2-one derivatives, structural analogs of indolin-2-ones, as dual inhibitors of GSK3β and tau aggregation, which are key pathological features of Alzheimer's disease.[12][13] This suggests that this compound could serve as a valuable starting point for the design of novel neuroprotective agents.

Synthetic Intermediate

Beyond its direct biological applications, this compound is a versatile intermediate in organic synthesis. The reactive sites on the molecule, including the lactam nitrogen and the aromatic ring, can be further functionalized to create a diverse library of compounds for screening in various biological assays.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not widely reported. However, estimations can be made based on its structure and data from related compounds like 7-methylindole.[18][19]

-

Melting Point: Expected to be a solid at room temperature. The melting point of the related 7-methylindole is reported to be in the range of 78-84 °C.[18]

-

Boiling Point: The boiling point of 7-methylindole is approximately 266 °C, suggesting that this compound will have a similarly high boiling point.[19]

-

Solubility: Likely to have limited solubility in water but should be soluble in common organic solvents such as DMSO, DMF, and alcohols.[13]

Conclusion

This compound represents a molecule of considerable interest for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis. Its structural relationship to a class of compounds with proven biological activity, particularly as kinase inhibitors, underscores its potential as a valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a robust framework based on established chemical principles and data from analogous structures to inform future research and development endeavors.

References

- 1. bldpharm.com [bldpharm.com]

- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 8. rsc.org [rsc.org]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. fishersci.com [fishersci.com]

- 18. L17521.03 [thermofisher.com]

- 19. 7-Methylindole | 933-67-5 [amp.chemicalbook.com]

Synthesis pathways for 7-Methylindolin-2-one

An In-Depth Technical Guide to the Synthesis of 7-Methylindolin-2-one

Executive Summary

This compound, a substituted oxindole, represents a core structural motif in a multitude of biologically active compounds and pharmaceutical agents. The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly as a cornerstone for various kinase inhibitors that are crucial in oncology and the treatment of inflammatory diseases.[1][2] The strategic placement of a methyl group at the 7-position can significantly influence the molecule's steric and electronic properties, enhancing target binding affinity and optimizing pharmacokinetic profiles. This guide provides a comprehensive exploration of the principal synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and drug development. We delve into the mechanistic underpinnings of both classical and modern catalytic methods, offering field-proven insights into experimental design and execution.

The this compound Scaffold: A Privileged Core

Chemical Identity and Properties

The molecule consists of a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring, featuring a carbonyl group at the 2-position and a methyl group at the 7-position.

| Identifier | Value |

| IUPAC Name | 7-Methyl-1,3-dihydro-2H-indol-2-one |

| CAS Number | 3680-28-2[3] |

| Molecular Formula | C₉H₉NO[3] |

| Molecular Weight | 147.17 g/mol [3] |

| SMILES | CC1=CC=CC2=C1NC(=O)C2 |

Significance in Medicinal Chemistry

The indolin-2-one core is central to the design of numerous therapeutics. Its rigid structure and hydrogen bonding capabilities (at the N-H and C=O groups) allow it to effectively mimic peptide backbones and interact with the ATP-binding sites of protein kinases.[2] Derivatives of this scaffold have been investigated as potent inhibitors for targets involved in cell signaling pathways related to cancer and inflammation.[4][5] The 7-methyl substituent, in particular, can serve as a critical pharmacophore, potentially enhancing selectivity or metabolic stability.

Retrosynthetic Strategies: Deconstructing the Core

The synthesis of this compound can be approached through several strategic bond disconnections. The most common strategies involve either forming the N1-C7a bond via cyclization of an aniline derivative or constructing the C3-C3a bond through an intramolecular carbon-carbon coupling.

Caption: Retrosynthetic analysis of this compound.

The Classic Route: Fischer Indole Synthesis

First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains a robust and widely used method for constructing indole rings.[6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[8][9]

Mechanistic Rationale

The accepted mechanism proceeds through a series of well-defined steps:

-

Hydrazone Formation: Condensation of an arylhydrazine with a carbonyl compound.

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[8][8]-Sigmatropic Rearrangement: An acid-catalyzed[8][8]-sigmatropic rearrangement (analogous to a Claisen rearrangement) occurs, breaking the N-N bond and forming a C-C bond, which disrupts the aromaticity of the benzene ring.[6][7]

-

Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amine onto an imine to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable aromatic indole ring.[6][8]

To synthesize an indolin-2-one derivative like our target, one typically uses a pyruvate derivative, which results in an indole-2-carboxylic acid. Subsequent steps would be required to reduce the indole to an indoline and potentially decarboxylate or modify the acid group. A direct synthesis of the oxindole is less common via the classic Fischer route but can be achieved with specific substrates.

References

- 1. 7-(Hydroxymethyl)indolin-2-one | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3680-28-2|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

A Technical Guide to the Synthesis of 7-Methylindolin-2-one: Starting Materials and Core Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylindolin-2-one, also known as 7-methyloxindole, is a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind key strategic decisions. Two primary, robust, and scalable synthetic strategies are detailed: the Stollé synthesis starting from o-toluidine via intramolecular Friedel-Crafts cyclization, and a reductive cyclization pathway originating from 2-nitrotoluene. This document serves as a comprehensive resource, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific application.

Introduction

The this compound Scaffold

The indolin-2-one (oxindole) core is a privileged bicyclic structure featuring a fused benzene ring and a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. The 7-methyl derivative introduces a methyl group on the benzene ring adjacent to the heteroatom, which can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Significance in Medicinal Chemistry

The oxindole skeleton is a cornerstone in drug discovery, forming the structural basis for numerous kinase inhibitors, anti-inflammatory agents, and other therapeutics. The strategic placement of substituents, such as the methyl group at the 7-position, allows for fine-tuning of target affinity, selectivity, and pharmacokinetic properties. A clear and efficient synthetic path to this key intermediate is therefore of paramount importance for drug development programs.

Retrosynthetic Analysis: Devising Synthetic Pathways

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the most viable synthetic strategies.

-

C(7a)-C(2) Amide Bond Disconnection: This disconnection suggests an intramolecular cyclization of an N-substituted o-toluidine derivative. The precursor would be an N-acyl-2-methylaniline, where the acyl group contains a suitable leaving group to facilitate cyclization, pointing towards a Friedel-Crafts type reaction. This is the basis of the Stollé synthesis.[1]

-

N(1)-C(7a) and C(2)-C(3) Disconnections: This approach leads back to a substituted toluene. Specifically, a 2-nitrotoluene derivative can be functionalized at the methyl group and then undergo a reductive cyclization to form the heterocyclic ring. This strategy is exemplified by modifications of the Reissert or Leimgruber-Batcho syntheses.[2][3][4]

References

The Ascendant Therapeutic Potential of 7-Methylindolin-2-one and its Congeners: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The indolin-2-one core, a prominent heterocyclic motif, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has cemented its status as a foundational element in the design of novel therapeutics. Within this esteemed class of compounds, 7-Methylindolin-2-one and its derivatives are emerging as a particularly compelling subclass, demonstrating significant potential across multiple therapeutic domains, including oncology, inflammation, and neurodegenerative disorders.

This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to inform and inspire future research endeavors. We will delve into the synthetic strategies for accessing this core, dissect the mechanistic underpinnings of its biological effects, and present a critical analysis of the structure-activity relationships that govern its therapeutic efficacy.

The Strategic Significance of the this compound Core

The introduction of a methyl group at the 7-position of the indolin-2-one scaffold is a nuanced yet impactful modification. This seemingly minor alteration can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These changes, in turn, can modulate the compound's interaction with its biological targets, potentially leading to enhanced potency, selectivity, and an improved pharmacokinetic profile. The 7-methyl group can also serve as a synthetic handle for further derivatization, enabling the exploration of a broader chemical space and the fine-tuning of biological activity.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. A key precursor for many synthetic routes is 7-Methylisatin (7-methyl-1H-indole-2,3-dione), a versatile building block for constructing the indolin-2-one framework.[1][2][3]

Synthesis of the this compound Core

A general and robust method for the synthesis of substituted indolin-2-ones involves the reductive cyclization of o-nitrophenylacetic acids. For the synthesis of this compound, the corresponding 2-nitro-6-methylphenylacetic acid would be the starting material.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Step 1: Nitration of m-Toluic Acid: To a solution of m-toluic acid in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C). The reaction mixture is stirred until the reaction is complete, then poured onto ice to precipitate the 2-nitro-3-methylbenzoic acid.

-

Step 2: Reduction and Cyclization: The purified 2-nitro-3-methylbenzoic acid is then subjected to reduction, for example, using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This reduction of the nitro group to an amine is followed by in-situ cyclization to yield this compound.

Derivatization at the 3-Position: The Knoevenagel Condensation

A widely employed strategy for introducing diversity to the indolin-2-one scaffold is the Knoevenagel condensation at the C3-methylene position. This reaction allows for the introduction of a variety of aromatic and heteroaromatic aldehydes, leading to the formation of 3-substituted-ylidene-indolin-2-one derivatives.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired aldehyde (1-1.2 equivalents).

-

Catalyst Addition: A catalytic amount of a base, typically piperidine or pyrrolidine, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 3-substituted-ylidene-7-methylindolin-2-one.

Biological Activities and Therapeutic Applications

While specific biological data for this compound itself is emerging, the broader class of indolin-2-one derivatives has been extensively studied, revealing a wide spectrum of therapeutic activities. The presence of the 7-methyl group is anticipated to modulate these activities, offering opportunities for the development of novel drug candidates.

Anticancer Activity: Targeting Kinase Signaling

A significant body of research has established indolin-2-one derivatives as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and angiogenesis.[4][5][6][7][8][9][10][11][12]

Mechanism of Action: Kinase Inhibition

Many indolin-2-one derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth. Key kinase targets for indolin-2-one derivatives include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy.[4] Sunitinib, a well-known anticancer drug, features a substituted indolin-2-one core and is a potent inhibitor of VEGFRs.[4]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are also involved in angiogenesis and tumor growth, and their inhibition is another important anticancer mechanism of indolin-2-one derivatives.[9]

-

p21-Activated Kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, migration, and invasion. Several indolin-2-one derivatives have been identified as potent PAK4 inhibitors.[13]

Data Presentation: Anticancer Activity of Representative Indolin-2-one Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12g (a PAK4 inhibitor) | A549 (Lung Cancer) | 0.83 | [13] |

| Compound 9 (a CDK/VEGFR inhibitor) | HepG2 (Liver Cancer) | 2.53 | [6] |

| Compound 20 (a CDK/VEGFR inhibitor) | HepG2 (Liver Cancer) | 3.08 | [6] |

| Compound 5h (a thiazolidinone derivative) | HT-29 (Colon Cancer) | 0.016 | [8] |

| Compound 5h (a thiazolidinone derivative) | H460 (Lung Cancer) | 0.0037 | [8] |

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents.

-

Substitution at the 3-position: The introduction of various heterocyclic moieties at the 3-position via a methylene linker is a common strategy to enhance potency and modulate kinase selectivity.[11]

-

Substitution on the Indolin-2-one Ring: The nature and position of substituents on the indolin-2-one ring can significantly impact activity. While extensive data exists for substitutions at the 5- and 6-positions, the influence of a 7-methyl group warrants further investigation. It is hypothesized that the electron-donating nature and steric bulk of the methyl group at the 7-position could influence the overall electronic distribution and conformation of the molecule, thereby affecting its binding affinity to target kinases.

Logical Relationship: Kinase Inhibition to Anticancer Effect

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]

- 11. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 7-Methylindolin-2-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The indolin-2-one core is a well-established "privileged structure" in drug discovery, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the synthesis of molecules that can interact with a wide array of biological targets.[2] Notably, derivatives of this scaffold have been successfully developed as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][3] The FDA-approved multi-kinase inhibitor, Sunitinib, stands as a testament to the therapeutic potential of the indolin-2-one scaffold in oncology.[4] Beyond cancer, research has illuminated the promise of indolin-2-one derivatives in treating inflammatory conditions and neurodegenerative diseases.[5][6]

This technical guide focuses on a specific, yet promising, derivative: 7-Methylindolin-2-one. While extensive research has been conducted on the broader indolin-2-one class, the influence of the methyl group at the 7-position is an area of growing interest. This guide will synthesize the existing knowledge on indolin-2-ones and extrapolate the potential pharmacological applications of this compound, providing a roadmap for researchers and drug development professionals. We will delve into its potential as an anticancer, anti-inflammatory, and neuroprotective agent, supported by detailed experimental protocols and an exploration of the underlying mechanisms of action.

Anticipated Pharmacological Profile of this compound

The introduction of a methyl group at the 7-position of the indolin-2-one ring can subtly yet significantly alter the molecule's physicochemical properties. This modification can influence its lipophilicity, metabolic stability, and binding interactions with target proteins. Based on the extensive literature on indolin-2-one derivatives, we can hypothesize the following potential applications for this compound:

-

Oncology: As a kinase inhibitor, potentially targeting pathways involved in angiogenesis and cell cycle progression.

-

Inflammation: Modulating the production of pro-inflammatory cytokines and enzymes.

-

Neuroprotection: Exhibiting inhibitory activity against key targets in neurodegenerative pathways.

The following sections will explore these potential applications in detail, providing both the scientific rationale and practical experimental workflows.

Potential Anticancer Applications: Targeting Uncontrolled Cell Proliferation

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their phosphorylating activity.[7]

Mechanism of Action: Kinase Inhibition

Derivatives of indolin-2-one have been shown to inhibit a range of kinases crucial for tumor growth and survival, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Aurora Kinases.[7][8] Inhibition of VEGFRs disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9] Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[8] The 7-methyl substituent on the indolin-2-one ring could potentially enhance binding affinity or selectivity for specific kinase targets.

Diagram: Generalized Kinase Inhibition Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[10]

Materials:

-

This compound derivative (test compound)

-

Recombinant protein kinase of interest

-

Specific kinase substrate

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dimethyl sulfoxide (DMSO)

-

Known kinase inhibitor (positive control)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

-

Multichannel pipette

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.[10]

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control and a negative control (DMSO vehicle).[10]

-

Kinase Reaction:

-

Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate.

-

Dispense the master mix into all wells of the assay plate.

-

Initiate the kinase reaction by adding a solution of ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]

-

-

Detection:

-

Add the luminescence-based detection reagent to all wells. This reagent will stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.

-

Incubate the plate in the dark for approximately 10 minutes to stabilize the luminescent signal.[10]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.[10]

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the normalized data against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]

-

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[2][11]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7)[11]

-

Complete cell culture medium (e.g., RPMI)

-

This compound derivative

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[1][11]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).[1][11]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[2]

Table 1: Representative Antiproliferative and Kinase Inhibitory Activities of Indolin-2-one Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| Compound 9 | CDK-2 | 9.39 | HepG-2 | 2.53 | [7] |

| Compound 20 | VEGFR-2 | 56.74 | MCF-7 | 5.28 | [7] |

| Compound 4 | TrxR | - | HCT 116 | 1.8 | [11] |

| Compound 5 | TrxR | - | MCF-7 | 2.3 | [11] |

Note: This table presents data for representative indolin-2-one derivatives to illustrate the potential range of activity. Specific values for this compound would need to be determined experimentally.

Potential Anti-Inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indole-2-one derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of indolin-2-one derivatives are often attributed to their ability to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in inflammatory cells like macrophages.[5][13] These mediators play a central role in the inflammatory response, and their inhibition can alleviate inflammation-related symptoms and tissue damage.[14][15]

Diagram: Inhibition of Inflammatory Mediator Production

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol describes how to assess the inhibitory effect of a this compound derivative on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[14]

Materials:

-

RAW264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivative

-

Griess reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable metabolite of NO.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant of stimulated macrophages.[5]

Materials:

-

Supernatants from LPS-stimulated RAW264.7 cells treated with the this compound derivative (from the NO production experiment)

-

ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Procedure:

-

ELISA Plate Preparation: Follow the instructions provided with the commercial ELISA kit to coat the microplate with capture antibodies for either TNF-α or IL-6.

-

Sample and Standard Addition: Add the collected cell culture supernatants and the provided standards to the appropriate wells.

-

Incubation and Washing: Incubate the plate to allow the cytokines to bind to the capture antibodies. Wash the plate to remove unbound substances.

-

Detection Antibody Addition: Add the detection antibody, which will bind to the captured cytokine.

-

Enzyme Conjugate and Substrate Addition: Add an enzyme-conjugated secondary antibody and then a substrate that will be converted by the enzyme to produce a colored product.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the concentrations of TNF-α and IL-6 in the samples.

Potential Neuroprotective Applications: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[16] The indolin-2-one scaffold has emerged as a promising starting point for the development of agents that can combat these devastating conditions.[6]

Mechanism of Action: Targeting Key Pathological Drivers

One of the key targets in Alzheimer's disease is Glycogen Synthase Kinase 3β (GSK3β), an enzyme implicated in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease.[6] Inhibition of GSK3β is a promising therapeutic strategy. Additionally, preventing the aggregation of tau protein itself is another avenue of investigation.[6] Indolin-2-one derivatives have shown potential as dual inhibitors of both GSK3β and tau aggregation.[6]

Diagram: Potential Neuroprotective Mechanisms

Caption: Targeting GSK3β and Tau aggregation in Alzheimer's disease.

Experimental Protocol: In Vitro GSK3β Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of a this compound derivative against GSK3β.

Materials:

-

Recombinant human GSK3β

-

GSK3β substrate peptide (e.g., a phosphopeptide)

-

ATP

-

Assay buffer

-

This compound derivative

-

Kinase detection kit (as in the general kinase inhibition assay)

-

White, opaque 384-well plates

-

Luminometer plate reader

Procedure:

-

Compound and Reagent Preparation: Prepare serial dilutions of the this compound derivative. Prepare solutions of GSK3β, substrate peptide, and ATP in the assay buffer.

-

Assay Execution:

-

Dispense the test compound, positive control (a known GSK3β inhibitor), and negative control (DMSO) into the wells of a 384-well plate.

-

Add the GSK3β enzyme and substrate peptide to all wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified duration.

-

-

Detection and Analysis:

-

Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

-

Calculate the percentage of inhibition and determine the IC50 value as described in the general kinase inhibition assay protocol.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest within the pharmacologically rich class of indolin-2-one derivatives. While direct and extensive studies on this specific compound are emerging, the wealth of data on related analogs provides a strong rationale for its investigation as a potential therapeutic agent in oncology, inflammation, and neurodegenerative diseases. The methyl group at the 7-position offers a subtle yet potentially impactful modification that could fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties.

The experimental protocols detailed in this guide provide a robust framework for initiating the pharmacological characterization of this compound and its future derivatives. Further research should focus on synthesizing a library of this compound analogs and screening them against a broad panel of kinases and other relevant biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Promising lead compounds can then be advanced into more complex cellular and in vivo models to validate their therapeutic potential. The journey from a privileged scaffold to a clinically effective drug is arduous, but for this compound, the path is illuminated by a wealth of scientific precedent and the promise of novel therapeutic interventions.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 14. Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7-Methylindolin-2-one Based Compounds

Abstract

The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. This guide provides a detailed examination of the mechanism of action of indolin-2-one derivatives, with a specific focus on compounds bearing a 7-methyl substitution. The primary mechanism for the therapeutic effects of this class, particularly in oncology, is the inhibition of protein kinases, especially receptor tyrosine kinases (RTKs) that are pivotal to tumor growth, proliferation, and angiogenesis. We will dissect the molecular interactions, downstream signaling consequences, and cellular effects, complemented by field-proven experimental protocols for validation.

Introduction: The Indolin-2-one Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms, and the indolin-2-one core has been instrumental in the development of several successful drugs.[1][2] Sunitinib, a multi-targeted RTK inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors, prominently features this scaffold and serves as a key exemplar of its therapeutic potential.[2][3][4]

The core mechanism involves the indolin-2-one moiety acting as a competitive inhibitor at the ATP-binding pocket of the kinase domain.[3][5] Structural modifications on this scaffold allow for the fine-tuning of potency and selectivity against different kinases.[1] The introduction of a methyl group at the 7-position of the indolin-2-one ring represents one such modification, intended to modulate the compound's physicochemical properties and its interaction with the target kinase. While specific literature on 7-methylindolin-2-one is less extensive than for other substitutions, we can extrapolate its mechanistic profile based on the well-established pharmacology of the parent scaffold and general principles of structure-activity relationships (SAR).

Core Mechanism: Competitive Inhibition of Receptor Tyrosine Kinases

The predominant mechanism of action for anticancer indolin-2-one derivatives is the inhibition of RTKs that govern critical cellular processes like angiogenesis and cell proliferation.

Primary Molecular Targets

Compounds based on the indolin-2-one scaffold are frequently designed as multi-targeted inhibitors, simultaneously blocking several key signaling pathways. The primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are the principal mediators of angiogenesis—the formation of new blood vessels.[2][6] By inhibiting VEGFR-2, these compounds cut off the blood supply essential for tumor growth and metastasis.[1][7]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in cell growth, proliferation, and angiogenesis.[1][8] They are often co-targeted with VEGFRs to achieve a more comprehensive anti-angiogenic and anti-proliferative effect.

-

c-Kit: This RTK is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).[9]

-

Other Kinases: Depending on the specific substitutions, these compounds can also show activity against other kinases such as Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and Aurora Kinases.[1][4]

The indolinone core typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site, mimicking the adenine moiety of ATP.[5] The various substituents, including the 7-methyl group, interact with adjacent hydrophobic and specific pockets, thereby determining the compound's overall potency and selectivity profile.

Disruption of Downstream Signaling Cascades

Inhibition of these primary RTKs at the cell surface prevents their ligand-induced autophosphorylation, thereby blocking the initiation of downstream intracellular signaling. Two major pathways are profoundly affected:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. By blocking RTK activation, the downstream phosphorylation of Akt and mTOR is suppressed, leading to reduced cell survival and the induction of apoptosis.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central driver of cell proliferation, differentiation, and migration. Inhibition of RTK signaling prevents the activation of Ras and the subsequent phosphorylation cascade of RAF, MEK, and ERK, ultimately leading to cell cycle arrest and reduced proliferation.[10]

The diagram below illustrates the central role of this compound based compounds in blocking these critical signaling pathways.

Caption: Inhibition of RTKs by this compound compounds.

Cellular Consequences and Therapeutic Effects

The blockade of key signaling pathways translates into potent and observable anti-tumor effects at the cellular level.

-

Anti-Proliferative Activity: By arresting the cell cycle, these compounds halt the uncontrolled division of cancer cells.[3][11]

-

Induction of Apoptosis: The suppression of survival signals from the PI3K/Akt pathway leads to programmed cell death, a critical component of effective cancer therapy.[3][10]

-

Anti-Angiogenic Effects: The inhibition of VEGFR and PDGFR signaling in endothelial cells prevents the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[2]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative indolin-2-one based compounds against key kinases and cancer cell lines, demonstrating the potency of this chemical class.

| Compound ID | Target Kinase | Kinase IC50 (nM) | Cancer Cell Line | Cell Growth IC50 (µM) | Reference |

| Sunitinib | VEGFR-2 | 78.46 | MDA-PATC53 | - | [8] |

| Sunitinib | PDGFR-α | 43.88 | MDA-PATC53 | - | [8] |

| Sunitinib | PDGFR-β | 2.13 | MDA-PATC53 | - | [8] |

| Compound 6f | VEGFR-2 | 7.49 | MDA-PATC53 | 1.73 | [8] |

| Compound 6f | PDGFR-α | 7.41 | PL45 | 2.40 | [8] |

| Compound 6f | PDGFR-β | 6.18 | PL45 | - | [8] |

| Compound 12g | PAK4 | 27 | A549 | 0.83 | [11] |

| Compound 20 | VEGFR-2 | <100 (nM range) | HepG-2 | 2.53 | [3] |

| Compound 20 | EGFR | <100 (nM range) | MCF-7 | 7.54 | [3] |

Experimental Validation: Protocols and Workflows

Elucidating the mechanism of action of a novel this compound derivative requires a systematic series of in vitro and cell-based assays. The following protocols provide a robust framework for this investigation.

Workflow for Mechanistic Investigation

The diagram below outlines the logical flow of experiments, from initial screening to detailed pathway analysis.

Caption: Workflow for elucidating the mechanism of action.

Protocol 4.1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

-

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified RTKs (e.g., VEGFR-2, PDGFR-β).

-

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.

-

Methodology:

-

Reagent Preparation: Prepare a serial dilution of the this compound compound in a suitable buffer (e.g., 5% DMSO). Prepare kinase, substrate (e.g., GFP-tagged polypeptide), and ATP solutions.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the kinase/substrate mix, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.

-

Detection: Add 10 µL of EDTA-containing detection buffer with a terbium-labeled anti-phospho-substrate antibody to stop the reaction. Incubate for 30-60 minutes.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium).

-

Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Protocol 4.2: Cell Viability Assay (MTT Assay)

-

Objective: To measure the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

-

Principle: The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG-2, HUVEC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.